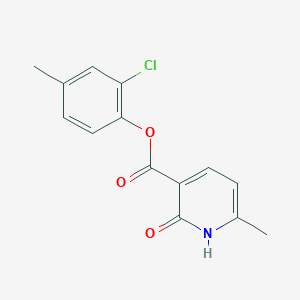![molecular formula C15H18ClNO2 B7593200 N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide](/img/structure/B7593200.png)
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide, also known as AGN 210676, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopropylcarboxamide derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide involves its interaction with various cellular targets such as ion channels, enzymes, and receptors. It has been shown to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. This inhibition leads to a decrease in the excitability of neurons, resulting in the alleviation of neuropathic pain. In addition, it has been demonstrated to inhibit the activity of angiogenic enzymes such as matrix metalloproteinases (MMPs), leading to a decrease in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), leading to a decrease in inflammation. In addition, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. Furthermore, it has been demonstrated to modulate the activity of voltage-gated sodium channels, leading to a decrease in the excitability of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide has several advantages for lab experiments. It has been shown to be a potent inhibitor of various cellular targets such as voltage-gated sodium channels and MMPs. In addition, it has been demonstrated to have low toxicity and high selectivity for its targets. However, there are some limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which may limit its bioavailability. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide. One direction is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another direction is the investigation of its mechanism of action, which may lead to the discovery of new cellular targets for drug development. Furthermore, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis of N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide involves the reaction of 2-cyclopropylphenylamine with 3-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to alleviate neuropathic pain by modulating the activity of voltage-gated sodium channels.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-12-5-1-3-10(7-12)13-8-14(13)17-15(18)11-4-2-6-19-9-11/h1,3,5,7,11,13-14H,2,4,6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIRXKAZLMEVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2CC2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)cyclopropyl]oxane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)
![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)
![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-1,5-dimethylpyrazole-3-carboxamide](/img/structure/B7593140.png)

![3-Azaspiro[5.5]undecan-3-yl(imidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B7593155.png)
![N-[1-(3-chlorophenyl)cyclopropyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7593162.png)

![2,4-dimethyl-N-[3-(oxolan-3-ylmethoxy)propyl]benzamide](/img/structure/B7593179.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7593186.png)


![N-(2-chloro-4-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7593224.png)
![1-[1-(2,5-difluorophenyl)propyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7593229.png)